

The Structural Basis of CC-90003 Irreversible Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	CC-90003			
Cat. No.:	B606531	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of **CC-90003**, a potent and selective irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). **CC-90003** has demonstrated significant anti-proliferative activity in various cancer models, particularly those with mutations in the KRAS and BRAF genes. This document details the mechanism of action, covalent binding site, and the experimental evidence supporting its irreversible inhibition, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: Covalent Modification of ERK1/2

CC-90003 functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[1] The targeted cysteine residues are Cys183 in ERK1 and Cys164 in ERK2, which are located in the activation loop (A-loop) of the kinase domain.[2]

The irreversible nature of this inhibition offers a distinct therapeutic advantage, as it can lead to a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug. This prolonged target engagement can be particularly beneficial in overcoming resistance mechanisms that can arise with non-covalent inhibitors.



Quantitative Inhibition Profile

CC-90003 exhibits potent and selective inhibition of ERK1 and ERK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: In Vitro Potency of CC-90003

Target	Assay Type	IC50 (nM)
ERK1	Biochemical	10-20[2][3]
ERK2	Biochemical	10-20[2][3]

Table 2: Kinase Selectivity Profile of CC-90003 (1 μM)

Biochemical Assay (258 Kinases)[3]

Inhibition Level	Number of Kinases
>80%	17
50-80%	28
<50%	213

Cellular Kinase Assay (KiNativ, 194 Kinases)[3]

Kinases with >80% Inhibition
ERK1
ERK2
MKK4
MKK6
FAK

Table 3: Anti-proliferative Activity of CC-90003 in Cancer Cell Lines



Cell Line	Cancer Type	Mutation Status	GI50 (μM)
HCT-116	Colorectal Cancer	KRAS G13D	< 1[4]
Various BRAF-mutant lines (27 total)	Various	BRAF	< 1 (in 93% of lines)[4]
Various KRAS-mutant lines (37 total)	Various	KRAS	< 1 (in 76% of lines)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent binding of **CC-90003** to ERK1 and ERK2 and identify the specific amino acid residue involved.

Protocol:

- Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of CC-90003 at room temperature for 1 hour to ensure complete covalent modification.
- Sample Preparation: The reaction mixture was diluted with 10 μ L of 0.2% trifluoroacetic acid (TFA).
- Desalting: The sample was desalted using a C4 ZipTip.
- MALDI Plate Spotting: The desalted sample was spotted onto a MALDI target plate with sinapinic acid as the matrix.
- Mass Spectrometry Analysis: The plate was analyzed using a MALDI-TOF mass spectrometer. The mass shift corresponding to the adduction of CC-90003 to the protein was measured to confirm covalent binding.[2]

KiNativ™ Kinase Selectivity Profiling



Objective: To assess the selectivity of **CC-90003** against a broad panel of kinases in a cellular context.

Protocol:

- Cell Lysate Preparation: A375 melanoma cells, which have a BRAF V600E mutation, were lysed to prepare a native kinase environment.
- Inhibitor Treatment: The cell lysate was incubated with **CC-90003** at a concentration of 1 μ M.
- Probe Labeling: A biotinylated acyl-ATP probe was added to the lysate. This probe covalently labels the active site of kinases.
- Enrichment: Biotinylated peptides were enriched using streptavidin beads.
- LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem
 mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The percentage
 of inhibition was determined by comparing the signal from the CC-90003-treated sample to a
 DMSO control.

3-Day Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of CC-90003 in various cancer cell lines.

Protocol:

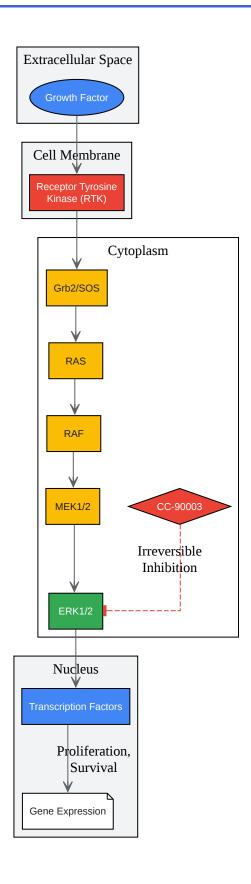
- Cell Seeding: Cancer cell lines (e.g., HCT-116) were seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a range of concentrations of CC-90003.
- Incubation: The plates were incubated for 72 hours.
- Viability Assessment: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).
- Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.[4]



Visualizations

The following diagrams illustrate the key pathways and workflows related to the irreversible inhibition of ERK1/2 by **CC-90003**.





Click to download full resolution via product page

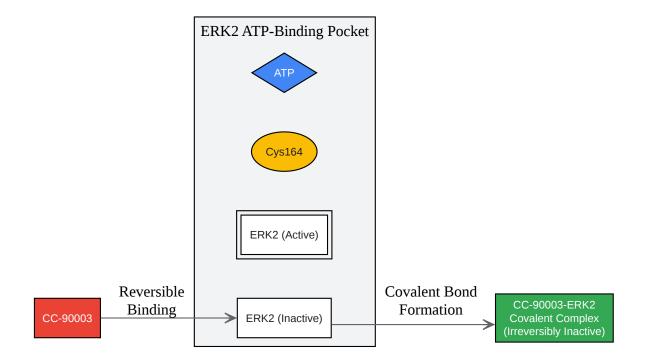




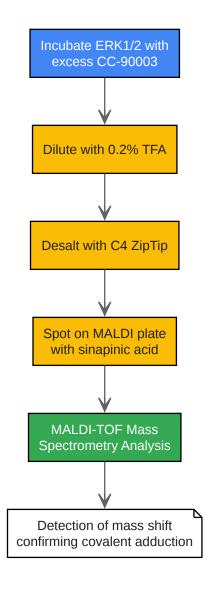


Caption: The MAPK/ERK signaling pathway and the point of irreversible inhibition by **CC-90003**.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. covalx.com [covalx.com]
- 3. selleckchem.com [selleckchem.com]



- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Structural Basis of CC-90003 Irreversible Inhibition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606531#structural-basis-for-cc-90003-irreversible-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com